N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-18-11-14(16-17-18)15(20)19(10-12-4-2-8-21-12)7-6-13-5-3-9-22-13/h2-5,8-9,11H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIOEYCFSPYDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, notable for its potential biological activities. This article explores its biological efficacy, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.
Chemical Structure and Synthesis
The compound features a triazole ring linked to furan and thiophene moieties, which contribute to its unique biological properties. The synthesis typically involves multi-step processes, including the formation of the triazole ring via Huisgen 1,3-dipolar cycloaddition reactions and subsequent attachment of furan and thiophene groups through nucleophilic substitutions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide have been shown to exhibit significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9 | MCF-7 | 1.1 |
| 9 | HCT-116 | 2.6 |
| 9 | HepG2 | 1.4 |
These compounds often act by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis, thereby inducing apoptosis in cancer cells . The mechanism of action includes the formation of hydrogen bonds with active sites on target enzymes, which modulates their activity.
Antimicrobial Activity
In addition to anticancer properties, N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide has demonstrated antimicrobial activity against various pathogens:
| Pathogen | Inhibition Concentration (μg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
The antimicrobial efficacy is attributed to the compound's ability to disrupt cellular processes in bacteria, potentially through interference with cell wall synthesis or metabolic pathways .
Case Study: Anticancer Evaluation
A study investigated the biological activity of several triazole derivatives, including those structurally related to N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines through TS inhibition. The best-performing derivative in terms of IC50 values was found to outperform standard chemotherapeutic agents like doxorubicin .
Research Findings: Structure–Activity Relationship (SAR)
Investigations into the SAR of triazole derivatives revealed that modifications in the furan and thiophene substituents could enhance biological activity. For example, introducing electron-withdrawing groups on the thiophene ring improved anticancer potency due to better interaction with target enzymes .
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations:
- Electronic and Steric Effects: The target compound’s ethyl linker between the thiophene and triazole introduces conformational flexibility absent in rigid analogs like MKA038 .
- Synthetic Complexity : The ethyl-thiophene substituent in the target may require multi-step synthesis, contrasting with simpler analogs like the pyrazole derivative in .
Pharmacological and Physicochemical Properties
- Solubility : The target’s carboxamide and heteroaromatic systems may improve aqueous solubility versus ester-containing analogs (e.g., compound 48 ) .
- Bioactivity: Though direct data is absent, structurally related compounds (e.g., GPR88 agonists in ) highlight the triazole-carboxamide scaffold’s relevance in receptor targeting . The thiophene moiety may enhance interactions with sulfur-binding enzymes, as seen in antibacterial quinolone derivatives () .
Q & A
Q. What synthetic methodologies are recommended for preparing this triazole-carboxamide compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, typically starting with carboxamide precursors and heterocyclic building blocks. For example:
- Cyclization reactions in DMF with iodine and triethylamine, achieving yields by controlling reaction time (1–3 minutes) and reflux conditions .
- Cross-coupling strategies for integrating furan and thiophene moieties, optimized via solvent polarity (e.g., acetonitrile vs. DMF) and stoichiometric ratios of reagents . Purification is achieved through recrystallization (ethanol or ethyl acetate/hexane) or flash chromatography .
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should be prioritized?
- 1H/13C NMR :
- Furan protons: δ 6.2–7.4 ppm (split peaks from J-coupling).
- Thiophene protons: δ 6.8–7.5 ppm.
- Triazole carbons: δ 140–150 ppm.
- Use 2D NMR (HSQC, HMBC) to confirm connectivity between heterocycles and the carboxamide backbone .
- FT-IR :
- C=Oamide stretch: ~1660 cm⁻¹.
- C=S (if applicable): ~1240 cm⁻¹ .
Advanced Research Questions
Q. How can contradictions between computational predictions (e.g., DFT-optimized geometry) and experimental crystallographic data be resolved?
Discrepancies often arise from crystal packing effects or solvent interactions. Methodological steps include:
- Mercury CSD : Compare experimental crystal structures (hydrogen bonding, π-π stacking) with DFT models .
- SHELXL refinement : Adjust anisotropic displacement parameters and validate using Hooft criteria in PLATON to align experimental data with computational results .
Q. What strategies are effective in resolving conflicting bioactivity data across assay systems?
- Orthogonal assays : Compare enzyme inhibition (e.g., COX1/2) with cell viability assays to assess specificity .
- pH control : Analogous compounds show pH-dependent antimicrobial activity, requiring standardized assay conditions .
- Statistical validation : Use ANOVA or dose-response curves (IC50 comparisons) to identify outliers .
Q. How can poor crystal quality for X-ray diffraction be addressed?
- Crystallization optimization : Vapor diffusion with mixed solvents (e.g., DCM/hexane) or micro-seeding techniques.
- SHELX suite : For twinned crystals, use SHELXD for structure solution and SHELXL with TWIN commands. High-resolution data (≤1.0 Å) improves refinement accuracy .
Q. What approaches mitigate solubility limitations in pharmacological studies without structural modification?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
